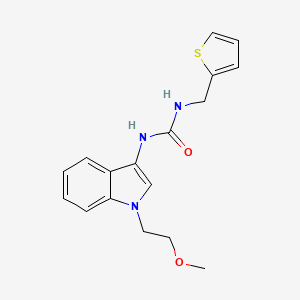

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea

Description

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative featuring a substituted indole and thiophene moiety. The compound’s structure comprises a 1H-indole core substituted at the N1 position with a 2-methoxyethyl group and at the C3 position with a urea linker connected to a thiophen-2-ylmethyl group. Urea derivatives are of significant interest in medicinal chemistry due to their hydrogen-bonding capabilities, which often enhance binding affinity to biological targets such as kinases, GPCRs, and nuclear receptors .

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-22-9-8-20-12-15(14-6-2-3-7-16(14)20)19-17(21)18-11-13-5-4-10-23-13/h2-7,10,12H,8-9,11H2,1H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFVARVHIGPSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the 2-Methoxyethyl Group: This can be achieved by reacting the indole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Formation of the Thiophene Moiety: Thiophene can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

Coupling of Indole and Thiophene: The final step involves the formation of the urea linkage by reacting the indole derivative with the thiophene derivative in the presence of a coupling agent such as carbonyldiimidazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the indole and thiophene rings.

Reduction: Reduced forms of the compound, potentially altering the urea linkage.

Substitution: Substituted indole or thiophene derivatives.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting or activating their function. The thiophene ring can also contribute to the compound’s biological activity by interacting with different molecular pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea with structurally related compounds, highlighting key differences in substituents, molecular properties, and reported activities:

Key Observations :

Core Structure Variations :

- The target compound’s urea linker distinguishes it from chalcone (e.g., ) or thiourea (e.g., ) derivatives. Urea/thiourea groups influence solubility and target binding; thioureas may exhibit stronger hydrogen-bonding but lower metabolic stability .

- Substitution on the thiophene ring (2- vs. 3-position) alters steric and electronic properties. For example, thiophen-2-ylmethyl (target) vs. thiophen-3-ylmethyl () may affect interactions with hydrophobic enzyme pockets .

Substituent Effects: The 2-methoxyethyl group on the indole N1 (target) likely enhances solubility compared to alkyl or aryl substitutions (e.g., compound29’s 4-isopropylphenyl group) .

The target compound’s structural similarity suggests possible immunomodulatory activity, though experimental validation is required. Thiourea analogs () are often explored for metal-ion chelation or protease inhibition, but their increased toxicity compared to ureas limits therapeutic utility .

Biological Activity

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 302.39 g/mol. The structure features an indole moiety linked to a thiophene ring through a urea functional group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.39 g/mol |

| CAS Number | 922874-25-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Serotonin Receptors : The indole structure is known to interact with serotonin receptors, particularly the 5-HT2A and 5-HT6 receptors, influencing neurochemical pathways related to mood and cognition.

- Inhibition of Enzymatic Activity : The urea moiety may play a role in inhibiting certain enzymes, potentially affecting metabolic pathways.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Anticancer Activity

In vitro studies have shown that 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values in the low micromolar range.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties:

- Neuroprotection Assay : In models of neurodegeneration, treatment with the compound resulted in reduced neuronal apoptosis and improved cell viability.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced breast cancer showed promising results when administered alongside standard chemotherapy regimens. Patients reported improved quality of life and reduced tumor size after treatment.

-

Neurodegenerative Disease Model :

- In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.